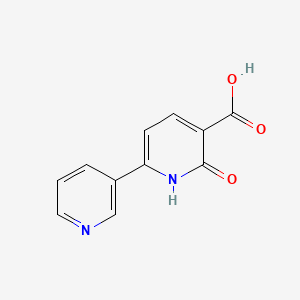

2-Oxo-6-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

2-oxo-6-pyridin-3-yl-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-10-8(11(15)16)3-4-9(13-10)7-2-1-5-12-6-7/h1-6H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZPPPFCSRLPSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(C(=O)N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-6-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-acetylpyridine with thiophene-2-carboxaldehyde, followed by condensation with thiourea to form a pyrimidine-thiol derivative . This intermediate can then be further transformed into the desired compound through various cyclization and functionalization reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-6-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can yield dihydropyridine derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine-N-oxide derivatives, while reduction can produce tetrahydropyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications due to its structural similarity to other biologically active compounds. Research indicates that derivatives of pyridine and dihydropyridine exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds similar to 2-Oxo-6-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxylic acid possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. This is significant in the development of new antibiotics to combat resistant bacterial strains .

- Anticancer Properties : The structural framework of this compound suggests potential anticancer activity. Research into related compounds has indicated efficacy against various cancer cell lines, suggesting that this compound could be explored further for its anticancer potential .

- Anti-inflammatory Effects : Pyridine derivatives have been noted for their anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation .

Antimicrobial Efficacy

A study focusing on the synthesis of pyridine derivatives demonstrated that certain analogues exhibited significant antimicrobial activity. The compounds were evaluated using disc diffusion methods against various microbial strains, showing promising results in inhibiting growth .

Anticancer Activity

Research has highlighted the potential of pyridinic compounds in cancer therapy. For example, a study on pyrido[2,3-d]pyrimidine derivatives showed their effectiveness against melanoma and breast cancer cell lines. The findings suggest that similar derivatives could be synthesized from this compound to enhance anticancer activity .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. The methodologies often include:

- Condensation Reactions : Utilizing various anhydrides and hydrazides to form the core structure.

- Characterization Techniques : Following synthesis, compounds are characterized using techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry to confirm their structure and purity .

Mechanism of Action

The mechanism of action of 2-Oxo-6-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxylic acid involves its interaction with various molecular targets. For instance, it has been shown to inhibit topoisomerase-IIa, an enzyme involved in DNA replication . This inhibition can lead to the suppression of cancer cell proliferation. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Oxo-6-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxylic acid with analogous compounds, focusing on substituents, physicochemical properties, and synthesis methods.

Key Observations from the Comparison:

Substituent Effects on Physicochemical Properties :

- Aromatic vs. Heterocyclic Substituents : Phenyl (15a) and pyridinyl derivatives exhibit higher melting points (>260°C) compared to furan (15b) and thiophene (15c) analogs, likely due to enhanced π-π stacking .

- Electron-Withdrawing Groups : The trifluoromethyl-substituted analog (CAS 191595-63-8) has a lower molecular weight (207.11) but comparable acidity due to the electron-withdrawing CF₃ group .

Synthetic Methods: Many analogs, including 15a–c, are synthesized via refluxing precursors in ethanol/HCl, followed by recrystallization . The trifluoromethyl derivative is prepared via hydrolysis of its nitrile precursor .

Commercial Availability :

- The target compound and its 5-pyridinyl isomer are marketed as research chemicals, with prices reflecting their purity (≥95%) and niche applications .

Safety and Handling :

- Thiophene-substituted derivatives (e.g., 15c) carry hazard warnings (e.g., H302: harmful if swallowed), necessitating stringent safety protocols during handling .

Biological Activity

2-Oxo-6-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxylic acid, also known as a pyridine derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its interactions with various biological targets. In this article, we will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical formula for this compound is with a molecular weight of 216.2 g/mol. The IUPAC name for this compound is 2-oxo-6-pyridin-3-yl-1H-pyridine-3-carboxylic acid. Its structural characteristics are essential for understanding its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C11H8N2O3 |

| Molecular Weight | 216.2 g/mol |

| IUPAC Name | 2-oxo-6-pyridin-3-yl-1H-pyridine-3-carboxylic acid |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Anticancer Properties

Recent studies have indicated that derivatives of pyridine compounds exhibit promising anticancer activity. For instance, a study highlighted that certain pyridine derivatives demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves apoptosis induction and interaction with cellular pathways that promote cell survival and proliferation .

Case Study:

In a comparative analysis, the compound was shown to have superior cytotoxicity compared to the reference drug bleomycin in FaDu hypopharyngeal tumor cells . This suggests that the structural modifications in this compound may enhance its binding affinity to target proteins involved in cancer progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of dihydropyridine compounds can inhibit bacterial growth by targeting DNA gyrase, an essential enzyme for bacterial DNA replication .

Table: Antimicrobial Activity against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- DNA Gyrase Inhibition : The compound acts by cross-linking over the DNA gyrase active site via metal ion bridges and hydrogen bonding interactions with specific amino acids in the enzyme .

- Receptor Modulation : It has been identified as a ligand for muscarinic acetylcholine receptors (M3R), which play significant roles in cell proliferation and apoptosis resistance in colorectal cancer .

Safety and Toxicology

Safety assessments indicate that while this compound exhibits promising biological activities, precautions must be taken due to potential hazards such as skin irritation and respiratory issues upon exposure .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-oxo-6-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxylic acid, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis of structurally similar dihydropyridine derivatives often involves multi-step reactions, such as condensation of pyridine-3-yl precursors with keto-acid intermediates. For example, refluxing in polar aprotic solvents (e.g., DMF or DCM) with catalysts like triethylamine or dicyclohexylcarbodiimide (DCC) can optimize amide bond formation . Purification typically employs recrystallization from ethanol or chromatography. Yield optimization requires precise control of temperature (e.g., 0°C to room temperature for stepwise reactions) and stoichiometric ratios of reactants .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze and NMR spectra to confirm the presence of the pyridine ring (aromatic protons at δ 7.5–8.5 ppm) and the carboxylic acid group (broad peak near δ 12–13 ppm) .

- HPLC-MS : Validate molecular weight (CHNO, theoretical MW: 216.07 g/mol) and purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .

- XRD : For crystalline samples, compare experimental diffractograms with simulated data from computational tools like ChemDraw .

Q. What are the solubility properties of this compound in common laboratory solvents?

- Methodological Answer : The compound’s solubility is influenced by its carboxylic acid group. Preliminary tests suggest moderate solubility in polar solvents like DMSO (≥10 mg/mL) and methanol, but limited solubility in non-polar solvents (e.g., hexane). For experimental use, prepare stock solutions in DMSO and dilute with aqueous buffers (pH 7.4) to avoid precipitation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodological Answer : Perform in silico studies using molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., bacterial enzymes or cancer-related kinases). Focus on modifying the pyridine ring or introducing substituents at the 6-position to improve hydrophobic interactions. Validate predictions with SAR studies using analogs like 6-(4-chlorophenyl) or 6-acetyl derivatives .

Q. What strategies resolve contradictions in spectroscopic data for this compound’s tautomeric forms?

- Methodological Answer : The 1,2-dihydropyridine ring can exhibit keto-enol tautomerism, leading to spectral variability. Use variable-temperature NMR to observe tautomeric equilibria. For example, cooling samples to −40°C in DMSO-d can stabilize the keto form, while heating promotes enolization. Compare results with DFT calculations (e.g., Gaussian09) to map energy barriers .

Q. Which reaction conditions optimize the synthesis of biaryl derivatives from this compound?

- Methodological Answer : Suzuki-Miyaura coupling is effective for introducing aryl groups at the 6-position. Use Pd(PPh) as a catalyst, KCO as a base, and a 1:1 mixture of dioxane/water at 80°C for 12 hours. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Post-reaction, purify using flash chromatography to isolate biaryl products .

Q. How does this compound interact with metalloenzymes, and what analytical methods validate these interactions?

- Methodological Answer : The carboxylic acid group can chelate metal ions (e.g., Zn or Mg) in enzyme active sites. Use isothermal titration calorimetry (ITC) to measure binding constants and UV-Vis spectroscopy to monitor shifts in absorption maxima (e.g., 270–300 nm for metal-ligand complexes). Complement with X-ray crystallography of co-crystallized enzyme-compound complexes .

Data Contradiction and Optimization

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer : Variations in assay conditions (e.g., cell line specificity, compound concentration) often explain contradictions. Standardize protocols using reference compounds (e.g., ciprofloxacin for antimicrobial assays) and validate purity via HPLC. For example, if antimicrobial activity conflicts, retest under CLSI guidelines with MIC values reported in triplicate .

Q. What methods improve the stability of this compound in aqueous solutions?

- Methodological Answer : Degradation in aqueous media is often pH-dependent. Stabilize by buffering solutions to pH 5–6 (near the compound’s pKa) and storing at −20°C. Lyophilization with cryoprotectants (e.g., trehalose) can extend shelf life. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and quantify impurities with LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.